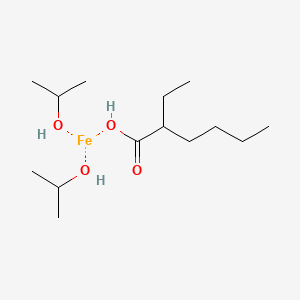

Iron(iii)2-ethylhexano-isopropoxide,in isopropanol

Description

BenchChem offers high-quality Iron(iii)2-ethylhexano-isopropoxide,in isopropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(iii)2-ethylhexano-isopropoxide,in isopropanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethylhexanoic acid;iron;propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.2C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3-4H,1-2H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDBQBNMPOKFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32FeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Iron(III) 2-ethylhexano-isopropoxide in isopropanol is a compound that has garnered interest for its potential biological applications, particularly in catalysis and nanotechnology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Iron(III) 2-ethylhexano-isopropoxide has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 331720-17-3 |

| Molecular Formula | C14H32FeO4 |

| Molecular Weight | 320.251 g/mol |

| IUPAC Name | 2-ethylhexanoic acid;iron;propan-2-ol |

| PubChem CID | 121233720 |

This compound is characterized by its iron content and organic ligands, which may influence its biological interactions and catalytic properties.

Biological Activity Overview

The biological activity of iron-based compounds often involves their role in oxidative stress, cellular signaling, and as catalysts in various biochemical reactions. The following sections detail specific findings regarding the biological activity of Iron(III) 2-ethylhexano-isopropoxide.

Cytotoxicity and Oxidative Stress

Research indicates that iron compounds can induce oxidative stress in cells, leading to cytotoxic effects. A study highlighted that iron doping in nanoparticles reduced cytotoxicity by altering the dissolution rates of toxic metal ions, which is crucial for mitigating oxidative damage in cellular systems .

- Mechanism of Action : The generation of reactive oxygen species (ROS) is a key mechanism through which iron compounds exert their effects. Elevated ROS levels can lead to mitochondrial dysfunction and cell death .

Case Studies

- Nanoparticle Applications : In one study, iron(III) 2-ethylhexano-isopropoxide was utilized as a precursor for synthesizing iron oxide nanoparticles. These nanoparticles demonstrated significant potential for biomedical applications, including drug delivery systems due to their biocompatibility and ability to generate heat under an external magnetic field .

- Polymerization Catalysis : Another investigation explored the use of iron(III) complexes in polymerization reactions. The study found that these complexes could effectively catalyze the polymerization of various monomers, leading to materials with tailored properties for specific applications .

Table: Summary of Biological Activities

Q & A

Q. What are the optimal storage conditions for Iron(III) 2-ethylhexano-isopropoxide in isopropanol to prevent degradation?

Store the compound in sealed, moisture-resistant containers at room temperature (20–25°C). Avoid exposure to humidity, as the complex is hygroscopic, and ensure proper ventilation to mitigate flammability risks (H225) .

Q. What safety precautions are critical when handling Iron(III) 2-ethylhexano-isopropoxide in isopropanol?

Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and flame-resistant lab coats. Work in a fume hood to minimize inhalation risks (H336) and prevent contact with skin (H315) or eyes (H319). Regularly monitor for peroxide formation in aged isopropanol using potassium iodide/starch tests .

Q. How does the concentration of Iron(III) 2-ethylhexano-isopropoxide in isopropanol affect its catalytic efficiency?

Catalytic activity can be optimized by varying the molar ratio of the complex to reactants. For example, a 10% w/v solution (as in commercial preparations) provides a balance between solubility and reactivity. Methodologically, test concentrations between 5–15% w/v while monitoring reaction yields via GC or HPLC .

Q. What are the common synthetic routes for preparing Iron(III) 2-ethylhexano-isopropoxide, and how does solvent choice influence product purity?

Synthesize the complex via alkoxide exchange reactions between iron(III) chloride and sodium 2-ethylhexanoate in isopropanol. Solvent purity (>99.8% isopropanol) minimizes side reactions. Isolate the product through vacuum distillation or precipitation under inert atmospheres to avoid hydrolysis .

Q. How can isopropanol be effectively removed from reaction mixtures containing Iron(III) complexes?

Use rotary evaporation under reduced pressure (40–60°C) followed by drying under nitrogen or vacuum desiccation. For trace removal, employ liquid-liquid extraction with deep eutectic solvents (DESs) like methyl trioctyl ammonium chloride/1-decanol, which exhibit high separation factors for isopropanol/water systems .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reaction kinetics when using Iron(III) 2-ethylhexano-isopropoxide in isopropanol as a catalyst?

Apply factorial experimental design to isolate variables (e.g., temperature, concentration, stirring rate). Use kinetic modeling (e.g., pseudo-first-order approximations) and validate with spectroscopic techniques like UV-Vis to track intermediate species. Cross-reference data with NRTL thermodynamic models to account for solvent effects .

Q. How can response surface methodology (RSM) optimize the use of isopropanol in extraction processes involving Iron(III) complexes?

Design a central composite experiment to evaluate parameters such as centrifugation time, solvent volume ratio, and pH. Use ANOVA to identify significant factors and generate 3D contour plots for maximizing extraction efficiency. This approach reduces experimental runs while probing interactions between variables .

Q. How do the rheological properties of Iron(III) 2-ethylhexano-isopropoxide/isopropanol solutions impact their application in catalytic systems?

Measure dynamic viscosity at 288.15–323.15 K using a viscometer. Correlate results with catalytic performance (e.g., turnover frequency) to determine optimal viscosity ranges. Higher viscosity may reduce diffusion rates, requiring adjustments in stirring or temperature .

Q. Which spectroscopic techniques are most effective for characterizing the coordination environment of Iron(III) in 2-ethylhexano-isopropoxide complexes?

Use FT-IR to identify Fe–O and Fe–alkoxide bonds (500–700 cm⁻¹). Complement with X-ray absorption spectroscopy (XAS) to probe oxidation states and EXAFS for local coordination geometry. For structural elucidation, single-crystal X-ray diffraction is ideal but requires high-purity samples .

Q. What methods are recommended to detect and mitigate peroxide formation in aged isopropanol solutions used with Iron(III) complexes?

Test peroxides via KI/starch colorimetry (blue coloration indicates peroxides). Mitigate risks by adding stabilizers (e.g., BHT) or purifying isopropanol through activated alumina columns. Regularly monitor stored solutions and discard if peroxide levels exceed 0.1% .

Methodological Notes

- Data Contradiction Analysis : Cross-validate results using multiple analytical techniques (e.g., GC, NMR, XAS) to address discrepancies in kinetic or thermodynamic data.

- Experimental Design : Prioritize DOE (Design of Experiments) frameworks to efficiently explore parameter spaces and interactions.

- Safety Protocols : Integrate peroxide testing into routine lab safety checks when using aged isopropanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.